C.I. Direct Black 80
Overview
Description
C.I. Direct Black 80, also known as Direct Black OB or Direct Black TOB, is a triazo dye . It appears as a bluish-black to black powder . It is odorless and soluble in water, forming a blue-black solution . It is insoluble in organic solvents .
Synthesis Analysis
The synthesis of C.I. Direct Black 80 involves a series of reactions. The process starts with the diazotization of N-(4-aminophenyl)acetamide. This is followed by coupling with 6-Amino-4-hydroxynaphthalene-2-sulfonic acid under reduction conditions. After acylation, three amino nitrogen groups are formed. These then couple with 5-Aminonaphthalene-2-sulfonic acid and 8-Aminonaphthalene-2-sulfonic acid. Finally, under alkaline conditions, another coupling with 6-Amino-4-hydroxynaphthalene-2-sulfonic acid occurs .Molecular Structure Analysis
The molecular formula of C.I. Direct Black 80 is C36H23N8Na3O11S3 . It belongs to the trisazo class of dyes . The molecular weight is 908.78 .Chemical Reactions Analysis
C.I. Direct Black 80 is an azo compound. Azo, diazo, and azido compounds can detonate, especially organic azides that have been sensitized by the addition of metal salts or strong acids . Toxic gases are formed when materials of this class are mixed with certain other substances .Physical And Chemical Properties Analysis
C.I. Direct Black 80 is a brown powder . It is soluble in water, forming a blue-black solution . It is insoluble in organic solvents . The dye has a tinting strength of 100±3% .Scientific Research Applications
Environmental Applications
Decolorization and Partial Mineralization : C.I. Direct Black 80, a polyazo dye, can be effectively treated using Bacillus firmus immobilized in tubular polymeric gel. This method demonstrates high efficiency in dye decolorization, chemical oxygen demand (COD) reduction, and total aromatic amines removal, indicating its potential for wastewater treatment applications (Ogugbue et al., 2011).
Monitoring of Toxicity and Intermediates in Wastewater Treatment : The toxicity and intermediate compounds of C.I. Direct Black 38 azo dye can be monitored in a synthetic wastewater treatment process using an Upflow Anaerobic Sludge Blanket Reactor/Continuous Stirred Tank Reactor. This method effectively removes color and reduces toxicity, highlighting its relevance in environmental monitoring and remediation (Işık & Sponza, 2004).
Photocatalytic Decolorization : The photocatalytic method using TiO2 can decolorize wastewaters containing C.I. Direct Black 38. This study identified optimal conditions for achieving high decolorization efficiency, emphasizing the role of photocatalysis in dye wastewater treatment (Seyyedi & Jahromi, 2014).
Analytical Chemistry Applications
- Electrochemical Determination : A gold nanoparticle modified carbon paste electrode has been developed for the sensitive determination of C.I. Direct Red 80, a related compound to C.I. Direct Black 80. This method demonstrates potential for precise and sensitive analytical measurements in various water samples (Ghoreishi et al., 2012).
Industrial Applications
- Alternative Dye Application Study : Research into alternative direct dyes compared to C.I. Direct Black 38 showed similar dye exhaustion curves, color shades, and processing attributes. This study contributes to the search for alternative dyes with comparable or improved properties (Gong, 2003).
Mechanism of Action
Safety and Hazards
C.I. Direct Black 80 is an azo compound and can be explosive when suspended in air at specific concentrations . When heated to decomposition, it emits toxic fumes of nitrogen oxides . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Protective clothing and chemical impermeable gloves should be worn when handling this chemical .
properties
IUPAC Name |
trisodium;6-amino-3-[[7-[[4-[(4-amino-7-sulfonatonaphthalen-1-yl)diazenyl]phenyl]diazenyl]-8-hydroxy-6-sulfonatonaphthalen-2-yl]diazenyl]-4-hydroxynaphthalene-2-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H26N8O11S3.3Na/c37-20-3-1-18-13-31(57(50,51)52)33(35(45)26(18)15-20)44-41-23-4-2-19-14-32(58(53,54)55)34(36(46)27(19)16-23)43-40-22-7-5-21(6-8-22)39-42-30-12-11-29(38)25-10-9-24(17-28(25)30)56(47,48)49;;;/h1-17,45-46H,37-38H2,(H,47,48,49)(H,50,51,52)(H,53,54,55);;;/q;3*+1/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHFRUBUQJRJWPO-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C3C=C(C=CC3=C(C=C2)N)S(=O)(=O)[O-])N=NC4=C(C=C5C=CC(=CC5=C4O)N=NC6=C(C=C7C=CC(=CC7=C6O)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H23N8Na3O11S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10873429 | |
Record name | Trisodium 6-amino-3-{[7-({4-[(4-amino-7-sulfonatonaphthalen-1-yl)diazenyl]phenyl}diazenyl)-8-hydroxy-6-sulfonatonaphthalen-2-yl]diazenyl}-4-hydroxynaphthalene-2-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10873429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
908.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
C.i. direct black 80 is a bluish-black to black powder. Odorless. (NTP, 1992) | |
Record name | C.I. DIRECT BLACK 80 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20292 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
1 to 10 mg/mL at 64 °F (NTP, 1992) | |
Record name | C.I. DIRECT BLACK 80 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20292 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Product Name |
C.I. Direct Black 80 | |
CAS RN |
8003-69-8, 6409-32-1, 39384-51-5 | |
Record name | C.I. DIRECT BLACK 80 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20292 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | C.I. Direct Black 80 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008003698 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Naphthalenesulfonic acid, 6-[2-(7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)diazenyl]-3-[2-[4-[2-[4-amino-6(or 7)-sulfo-1-naphthalenyl]diazenyl]phenyl]diazenyl]-4-hydroxy-, sodium salt (1:3) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Trisodium 6-amino-3-{[7-({4-[(4-amino-7-sulfonatonaphthalen-1-yl)diazenyl]phenyl}diazenyl)-8-hydroxy-6-sulfonatonaphthalen-2-yl]diazenyl}-4-hydroxynaphthalene-2-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10873429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trisodium 6-[(7-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo]-3-[[4-[[4-amino-6(or 7)-sulphonatonaphthyl]azo]phenyl]azo]-4-hydroxynaphthalene-2-sulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.382 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Naphthalenesulfonic acid, 6-(2-(7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)diazenyl)-3-(2-(4-(2-(4-amino-6(or 7)-sulfo-1-naphthalenyl)diazenyl)phenyl)diazenyl)-4-hydroxy-, sodium salt (1:3) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Melting Point |
greater than 572 °F (NTP, 1992) | |
Record name | C.I. DIRECT BLACK 80 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20292 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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